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Compound of Interest

Compound Name: Anti-inflammatory agent 66

Cat. No.: B12379909 Get Quote

This pterostilbene derivative, also referred to as compound 8 in some literature, demonstrates

anti-inflammatory activity by targeting the LPS-induced NF-κB/MAPK signaling pathway[1].

Core Mechanism of Action
Compound 66 (pterostilbene derivative) exerts its anti-inflammatory effects by inhibiting the

production of pro-inflammatory cytokines. This is achieved by blocking the lipopolysaccharide

(LPS)-induced activation of two key signaling pathways: the Nuclear Factor-kappa B (NF-κB)

and the Mitogen-Activated Protein Kinase (MAPK) pathways[1]. In studies involving dextran

sulfate sodium (DSS)-induced acute colitis in mice, this agent has been shown to effectively

alleviate the condition[1].
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Caption: Inhibition of LPS-induced NF-κB/MAPK signaling by Compound 66 (Pterostilbene

Derivative).

Compound 66 (LPA5 Antagonist 1): A
Lysophosphatidic Acid Receptor 5 Antagonist
Designated as LPA5 antagonist 1, this compound is a potent and selective antagonist of the

lysophosphatidic acid receptor 5 (LPA5) and exhibits high brain permeability and anti-

nociceptive properties, making it a candidate for research in inflammatory and neuropathic

pain.[2]

Core Mechanism of Action
Compound 66 (LPA5 Antagonist 1) functions by blocking the LPA5 receptor, thereby inhibiting

downstream signaling cascades that contribute to pain and inflammation. Its efficacy has been

demonstrated through its ability to inhibit hLPA5 calcium mobilization[2]. In vivo studies have

shown that it can reduce mechanical allodynia in inflammatory pain models in a dose-

dependent manner[2].

Quantitative Data
Parameter Value Species/System Reference

IC50 (hLPA5 calcium

mobilization)
32 nM Human [2]

In vivo dose

(intraperitoneal)

5.6, 10, and 17.8

mg/kg
Mouse [2]

Brain Concentration

(at 17.8 mg/kg)

652 ng/mL (after 30

mins)
Mouse [2]

Experimental Protocols
hLPA5 Calcium Mobilization Assay:

Human LPA5-expressing cells are seeded into assay plates.

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
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Compound 66 (LPA5 Antagonist 1) is added to the cells at varying concentrations (e.g., 0-10

μM) and incubated.

The LPA5 receptor is stimulated with its agonist.

Changes in intracellular calcium concentration are measured using a fluorescence plate

reader.

The IC50 value is calculated from the dose-response curve.

Inflammatory Pain Model (Mechanical Allodynia):

Inflammation is induced in the paw of a mouse model (e.g., by injecting an inflammatory

agent).

Compound 66 (LPA5 Antagonist 1) is administered via intraperitoneal injection at specified

doses (5.6, 10, and 17.8 mg/kg).

Mechanical sensitivity is assessed at various time points using von Frey filaments.

The paw withdrawal threshold is determined to quantify the level of allodynia.
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Caption: Antagonistic action of Compound 66 on the LPA5 receptor.
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Compound 66 (RORC2 Inverse Agonist): An IL-17
Production Inhibitor
This compound is an optimized lead that acts as a potent and selective inverse agonist of the

Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2), demonstrating oral

bioavailability and efficacy in a mouse model of skin inflammation[3].

Core Mechanism of Action
Compound 66 (RORC2 Inverse Agonist) functions by binding to the RORC2 ligand-binding

domain, which leads to the inhibition of the receptor's transcriptional activity. This, in turn,

significantly suppresses the production of the pro-inflammatory cytokine Interleukin-17 (IL-17)

in murine Th17 cells[3]. Its efficacy has been demonstrated in an imiquimod-induced skin

inflammation mouse model, where it reduced ear swelling in a dose-dependent manner[3].

Quantitative Data
Parameter Value Species/System Reference

IC50 (IL-17 production

inhibition)
32 nM Murine Th17 cells [3]

Maximum Inhibition

(IL-17 production)
92% Murine Th17 cells [3]

Maximum Inhibition

(ear swelling)
46% Mouse (oral admin.) [3]

Oral Bioavailability up to 83% Rat [3]

Oral Bioavailability 70% Dog [3]

Experimental Protocols
In Vitro IL-17 Production Assay:

Murine Th17 cells are cultured under conditions that promote IL-17 production.

Cells are treated with varying concentrations of Compound 66 (RORC2 Inverse Agonist).
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After an incubation period, the supernatant is collected.

The concentration of IL-17 in the supernatant is quantified using an ELISA kit.

The IC50 value is determined from the resulting dose-response curve.

Imiquimod-Induced Skin Inflammation Mouse Model:

A daily topical dose of imiquimod cream is applied to the ear of mice to induce skin

inflammation.

Compound 66 (RORC2 Inverse Agonist) is administered orally once daily for a specified

period (e.g., 5 days).

Ear thickness is measured daily using a caliper to assess the degree of swelling.

At the end of the study, ear tissue can be collected for histological analysis and

measurement of IL-17A protein levels.
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Caption: Inhibition of RORC2-mediated IL-17 production by Compound 66.
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Compound 66 (STING Inhibitor): A Covalent Inhibitor
of STING
This compound, bearing a difluorobenzodioxol moiety, is identified as a potent inhibitor of both

human and murine STING (Stimulator of Interferon Genes), exhibiting enhanced metabolic

stability and efficacy in mouse models of acute kidney injury and a TREX1 D18N-driven

autoimmune disease.[4]

Core Mechanism of Action
Compound 66 (STING Inhibitor) acts by covalently binding to the STING protein. This covalent

modification inhibits STING's ability to activate downstream signaling pathways that lead to the

production of type I interferons and other pro-inflammatory cytokines, thereby alleviating tissue

injury and inflammation[4].

Quantitative Data
Parameter Value Species/System Reference

IC50 (h-STING) 116 nM Human STING [4]

IC50 (m-STING) 96.3 nM Murine STING [4]

Experimental Protocols
STING Inhibition Assay:

Cells expressing either human or murine STING are used (e.g., HEK293T cells).

Cells are pre-treated with various concentrations of Compound 66 (STING Inhibitor).

STING is activated using an agonist (e.g., cGAMP) or by transfection with HT-DNA.

The activation of downstream signaling is assessed, for example, by measuring the activity

of an interferon-stimulated response element (ISRE) luciferase reporter.

The IC50 value is calculated based on the inhibition of the reporter activity.

In Vivo Mouse Models (Cisplatin-induced Acute Kidney Injury or TREX1 D18N):
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The respective disease model is established in mice.

Compound 66 (STING Inhibitor) is administered to the mice.

Disease progression and inflammation are monitored through various readouts, such as:

Histological analysis of affected tissues (e.g., kidney).

Measurement of inflammatory markers in serum or tissue.

Assessment of organ function (e.g., blood urea nitrogen and creatinine for kidney injury).
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Caption: Covalent inhibition of the STING signaling pathway by Compound 66.
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Compound 66 (Benzoxazole-Benzamide Analog): A
Selective COX-2 Inhibitor
This benzoxazole-benzamide analog is a potent and selective inhibitor of cyclooxygenase-2

(COX-2) with in vivo anti-inflammatory activity superior to ibuprofen and with better gastric

tolerance[5].

Core Mechanism of Action
Compound 66 (Benzoxazole-Benzamide Analog) selectively inhibits the COX-2 enzyme, which

is a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins

from arachidonic acid. By inhibiting COX-2, this compound reduces the production of pro-

inflammatory prostaglandins, thereby exerting its anti-inflammatory effects[5]. Molecular

docking studies suggest that the benzoxazole ring is crucial for its interaction with key residues

(Tyr355 and Arg120) in the active site of the COX-2 enzyme[5].

Quantitative Data
Parameter Value Comparison Dose Reference

COX-2 IC50

(EIA)
0.14 µmol/L

Celecoxib: 0.15

µmol/L
N/A [5]

In vivo anti-

inflammatory

activity (%

inhibition)

79.54%
Ibuprofen:

65.90%
20 mg/kg [5]

Experimental Protocols
In Vitro COX-2 Inhibition Assay (Enzyme Immunoassay - EIA):

Purified COX-2 enzyme is used in the assay.

Arachidonic acid, the substrate for COX-2, is added.

Compound 66 (Benzoxazole-Benzamide Analog) is included at various concentrations.
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The production of prostaglandin E2 (PGE2), a product of the COX-2 reaction, is measured

using an enzyme immunoassay.

The IC50 value is determined by quantifying the concentration of the compound required to

inhibit 50% of the enzyme activity.

In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema):

A pre-treatment dose of Compound 66 (Benzoxazole-Benzamide Analog) (20 mg/kg) is

administered to rats.

After a specific time, a sub-plantar injection of carrageenan is given into the rat's paw to

induce localized inflammation and edema.

The volume of the paw is measured at various time points after the carrageenan injection

using a plethysmometer.

The percentage inhibition of edema is calculated by comparing the paw volume of the

treated group with that of a control group.

Ulcerogenic Activity:

The compound is administered orally to rats at a high dose for several consecutive days.

The animals are then sacrificed, and their stomachs are removed and examined for the

presence and severity of ulcers.

An ulcer index is calculated based on the number and severity of the lesions.
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Caption: Selective inhibition of the COX-2 enzyme by Compound 66.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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